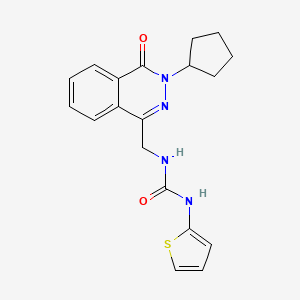

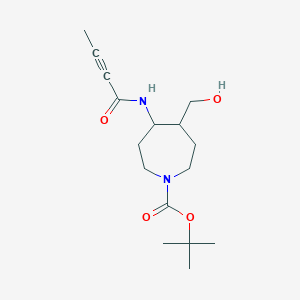

(6-(Methylsulfonyl)pyridin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-(Methylsulfonyl)pyridin-3-yl)methanol” is a chemical compound that has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . It is also a reactant used in the preparation of pioglitazone metabolites .

Synthesis Analysis

The synthesis of “(6-(Methylsulfonyl)pyridin-3-yl)methanol” involves a process for preparing 1- (6-methylpyridin-3-yl)-2- [4- (methylsulfonyl)phenyl]ethanone, an intermediate of the synthesis of Etoricoxib . A five-step process for preparing 1- (6-methylpyridin-3-yl) -2- [ (4-methylsulphonyl)phenyl] -ethanone of formula (I) is described .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

(6-(Methylsulfonyl)pyridin-3-yl)methanol: exhibits potential as a scaffold for designing novel drugs. Researchers explore its structural modifications to create analogs with improved pharmacological properties. By targeting specific enzymes or receptors, these derivatives could lead to new treatments for various diseases, such as cancer, inflammation, or neurological disorders .

Agrochemicals and Crop Protection

The compound’s unique structure makes it an interesting candidate for developing agrochemicals. Scientists investigate its pesticidal or herbicidal properties, aiming to enhance crop yield and protect plants from pests and diseases. By understanding its mode of action, they can design safer and more effective agrochemicals .

Materials Science and Organic Electronics

Researchers explore the use of (6-(Methylsulfonyl)pyridin-3-yl)methanol derivatives in organic electronic devices. These compounds can serve as building blocks for organic semiconductors, light-emitting diodes (OLEDs), and solar cells. Their electron-donating properties contribute to efficient charge transport and conductivity .

Coordination Chemistry and Metal Complexes

The pyridine moiety in this compound readily forms coordination complexes with transition metals. These complexes find applications in catalysis, sensing, and molecular recognition. By tuning ligand properties, researchers can tailor metal complexes for specific reactions or analytical purposes .

Fluorescent Probes and Imaging Agents

Fluorescent derivatives of (6-(Methylsulfonyl)pyridin-3-yl)methanol serve as valuable tools in bioimaging and cellular studies. Their emission properties allow visualization of biological processes, such as protein localization, enzyme activity, or intracellular signaling. Researchers explore their use in fluorescence microscopy and live-cell imaging .

Environmental Chemistry and Remediation

The compound’s sulfur-containing group makes it relevant in environmental chemistry. Researchers investigate its potential for removing heavy metals from contaminated water or soil. By functionalizing the molecule, they aim to create efficient adsorbents or chelating agents for environmental remediation .

These applications highlight the versatility and significance of (6-(Methylsulfonyl)pyridin-3-yl)methanol in scientific research. Keep in mind that ongoing studies may uncover additional uses, making this compound an exciting area of exploration . If you’d like more detailed information on any specific application, feel free to ask!

Safety and Hazards

The safety data sheet for a similar compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, provides some insight into the potential hazards of “(6-(Methylsulfonyl)pyridin-3-yl)methanol”. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

(6-methylsulfonylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDIRIABZVWQTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Methylsulfonyl)pyridin-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2829379.png)

![6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2829390.png)

![3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide](/img/structure/B2829394.png)